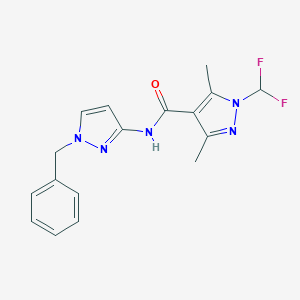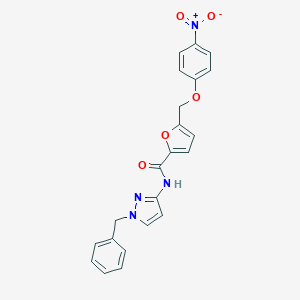![molecular formula C17H18N6O3 B279863 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in imaging and therapy. It belongs to the family of pyrazolylacetamides and has been shown to bind to the translocator protein (TSPO) in the brain, which is involved in various physiological and pathological processes.
Wirkmechanismus
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide binds to TSPO, which is located on the outer mitochondrial membrane and is involved in cholesterol transport, steroid synthesis, and apoptosis. TSPO expression is upregulated in response to various stimuli, including inflammation and oxidative stress. This compound binding to TSPO has been shown to modulate these processes and has potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, which are related to its binding to TSPO. It has been shown to modulate the immune response, reduce oxidative stress, and promote neuroprotection. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability, and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide. One direction is the development of new radiotracers based on this compound for PET imaging of TSPO. Another direction is the investigation of the therapeutic potential of this compound in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the mechanisms of action of this compound and its effects on TSPO signaling pathways need to be further elucidated.
Synthesemethoden
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 4-chlorobenzylamine with 1H-pyrazole to form 4-(1H-pyrazol-1-ylmethyl)benzylamine. This intermediate is then reacted with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid to form the final product, this compound. The synthesis process has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in imaging and therapy. It has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. Therefore, this compound has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in preclinical and clinical studies. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders and cancer.
Eigenschaften
Molekularformel |
C17H18N6O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(20-12)11-16(24)19-15-6-4-14(5-7-15)10-21-9-3-8-18-21/h3-9H,10-11H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
XQLZPFKIFQAJPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
